Zinc bisulfite

Description

BenchChem offers high-quality Zinc bisulfite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc bisulfite including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15457-98-4 |

|---|---|

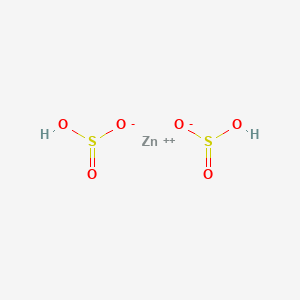

Molecular Formula |

Zn(HSO3)2 H2O6S2Zn |

Molecular Weight |

227.5 g/mol |

IUPAC Name |

zinc;hydrogen sulfite |

InChI |

InChI=1S/2H2O3S.Zn/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+2/p-2 |

InChI Key |

ZTUVUXVSZXNSCL-UHFFFAOYSA-L |

Canonical SMILES |

OS(=O)[O-].OS(=O)[O-].[Zn+2] |

Origin of Product |

United States |

An In-depth Technical Guide to the Chemical Properties and Reactivity of Zinc Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bisulfite, with the chemical formula Zn(HSO₃)₂, is an inorganic compound that exists as a salt of zinc and bisulfite ions. While not as extensively studied as other common sulfites, it possesses unique chemical properties as a reducing agent and a source of both zinc and bisulfite ions, making it a compound of interest in various industrial and research applications, including potential roles in pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of zinc bisulfite, with a focus on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

Zinc bisulfite is typically encountered as a solution or as a hydrate in its solid form. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | Zn(HSO₃)₂ | [1][2][3] |

| Molecular Weight | 227.5 g/mol | [1][4] |

| IUPAC Name | zinc;hydrogen sulfite | [1] |

| CAS Number | 15457-98-4 | [1] |

| Appearance | White solid or in solution | [1] |

Solubility

The solubility of the related compound, zinc sulfite (ZnSO₃), has been studied more extensively. Zinc bisulfite is expected to have higher solubility in water due to the presence of the more soluble bisulfite ion. The solubility of zinc sulfite is influenced by temperature and the presence of other chemical species.

| Solvent/Condition | Solubility of Zinc Sulfite (ZnSO₃) | Temperature (°C) | Reference |

| Water | ~1.5 g/kg H₂O (~0.01 mol/kg) | Ambient | [5] |

| Water | 0.1786 mass % | 20 | [5] |

| Water | 0.1939 mass % | 95 | [5] |

| Aqueous SO₂ | Increases with increasing SO₂ concentration | 15 and 25 | [5] |

| Aqueous Na₂SO₃ | Decreases with up to 1.1 mass % Na₂SO₃, then increases | Not specified | [5] |

| Alcohol | Nearly insoluble | Not specified | [5] |

| Ether | Nearly insoluble | Not specified | [5] |

Reactivity

Zinc bisulfite's reactivity is primarily characterized by its role as a reducing agent and its behavior in the presence of acids and oxidizing agents.

Reducing Properties

As a source of bisulfite ions, zinc bisulfite acts as a reducing agent. It can reduce a variety of oxidizing agents, a property leveraged in several industrial applications.[3] The bisulfite ion is oxidized to sulfate in these reactions.

Reaction with Acids

In the presence of strong acids, zinc bisulfite decomposes to release sulfur dioxide gas (SO₂), a characteristic reaction of bisulfite salts.[3]

Reaction: Zn(HSO₃)₂(aq) + 2 HCl(aq) → ZnCl₂(aq) + 2 SO₂(g) + 2 H₂O(l)

Reaction with Oxidizing Agents

Zinc bisulfite reacts, at times violently, with oxidizing agents. These reactions are exothermic and can produce flammable or otherwise reactive products.[2] The specific products depend on the nature of the oxidizing agent.

Oxidation Kinetics

A study on the oxidation of zinc sulfite in a zinc oxide desulfurization process provides insights into its oxidation kinetics. The apparent activation energy for the oxidation of two different zinc sulfite samples was found to be 8.662 kJ/mol and 9.645 kJ/mol. The study concluded that the oxidation rate is primarily controlled by the diffusion of HSO₃⁻ and O₂ to the gas-liquid interface.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of zinc bisulfite are not widely available in the literature. However, procedures for related compounds can be adapted.

Proposed Synthesis of Zinc Bisulfite

Two primary methods for the synthesis of zinc bisulfite have been described generically. A detailed laboratory-scale protocol can be developed based on these principles.

Method 1: Reaction of Zinc Oxide with Sulfur Dioxide

-

Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer.

-

Procedure:

-

Suspend a known quantity of zinc oxide (ZnO) in deionized water in the flask to create a slurry.

-

Cool the slurry in an ice bath to maintain a low temperature.

-

Bubble sulfur dioxide (SO₂) gas through the stirred slurry.

-

Monitor the pH of the solution. The reaction is complete when the pH becomes acidic and the solid ZnO has dissolved.

-

The resulting solution is an aqueous solution of zinc bisulfite.

-

Method 2: Neutralization Reaction

-

Apparatus: Beakers, magnetic stirrer, and filtration apparatus.

-

Procedure:

-

Prepare an aqueous solution of zinc sulfate (ZnSO₄).

-

Prepare an aqueous solution of sodium bisulfite (NaHSO₃).

-

Slowly add the sodium bisulfite solution to the zinc sulfate solution while stirring.

-

The reaction forms zinc bisulfite and sodium sulfate. Due to the solubility of all components, isolation of solid zinc bisulfite may require techniques such as solvent evaporation or precipitation by adding a less polar solvent.

-

Proposed Method for Quantitative Analysis

The concentration of zinc bisulfite in a solution can be determined by quantifying the zinc ion concentration. Atomic Absorption Spectroscopy (AAS) is a standard and reliable method for this purpose.

Instrumentation:

-

Atomic Absorption Spectrometer

-

Zinc hollow cathode lamp

-

Air-acetylene flame

Reagents:

-

Nitric acid (HNO₃), high purity

-

Zinc standard solutions for calibration

Procedure:

-

Sample Preparation: Dilute the zinc bisulfite solution with deionized water containing a small amount of nitric acid (e.g., 1%) to prevent precipitation and to match the matrix of the standards. The final concentration should be within the linear range of the instrument (typically 0-1 mg/L of zinc).

-

Calibration: Prepare a series of zinc standard solutions of known concentrations from a stock standard.

-

Measurement: Aspirate the blank, standards, and prepared samples into the flame of the AAS. Measure the absorbance at 213.9 nm.

-

Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the zinc concentration in the samples from this curve.

Biological Activity and Signaling Pathways

The biological activity of zinc bisulfite is attributable to the properties of both the zinc (Zn²⁺) and bisulfite (HSO₃⁻) ions.

Role of Zinc in Biological Systems

Zinc is an essential trace element involved in a vast array of cellular processes. It acts as a structural component of numerous proteins and is a catalytic cofactor for over 300 enzymes. Zinc ions also play a crucial role as signaling molecules, modulating pathways involved in cell proliferation, apoptosis, and immune responses.

Interaction with Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD)

One of the most well-documented interactions involving bisulfite is with the enzyme copper-zinc superoxide dismutase (Cu,Zn-SOD). This interaction leads to the generation of reactive sulfur-centered radicals.

The proposed mechanism involves the reduction of Cu(II) to Cu(I) at the active site of the enzyme by the bisulfite ion, which in turn is oxidized to the sulfur trioxide anion radical (•SO₃⁻). This radical can then react with molecular oxygen to produce the peroxymonosulfate radical (⁻O₃SOO•) and the highly reactive sulfate radical (SO₄•⁻). These reactive species can subsequently induce oxidative damage to other biological molecules.

Effects on Cellular Signaling

While specific studies on zinc bisulfite are limited, the effects of zinc ions on major signaling pathways are well-documented. Zinc can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway.

-

MAPK Pathway: Zinc has been shown to differentially regulate MAPK activity. For instance, in T-cells, elevated intracellular zinc can activate p38 MAPK while suppressing ERK1/2 phosphorylation after T-cell receptor stimulation. This modulation can affect cytokine production and other cellular responses.

-

NF-κB Pathway: Zinc can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been suggested that zinc can inhibit IκB kinase (IKK), a key enzyme in the activation of NF-κB.

Toxicological Profile

The toxicity of zinc bisulfite is related to both the zinc and bisulfite components. Excessive intake of zinc can lead to acute gastrointestinal distress and, in the long term, can interfere with copper absorption. Bisulfite and sulfites are generally recognized as safe for consumption by the general population but can cause allergic-type reactions in sensitive individuals, particularly those with asthma. The specific toxicological profile of zinc bisulfite has not been extensively studied, but it is expected to be similar to that of other soluble zinc salts and sulfites.[6]

Applications in Drug Development

The properties of zinc bisulfite suggest several potential applications in the pharmaceutical field:

-

Antioxidant/Preservative: Like other sulfites, it could be used as a preservative in certain drug formulations to prevent oxidative degradation of active pharmaceutical ingredients.

-

Reducing Agent: Its reducing properties may be useful in the synthesis of drug molecules or in specific formulations where a reducing environment is required.

-

Source of Zinc: In topical formulations, it could serve as a source of zinc, which is known to have beneficial effects on skin health and wound healing.

However, the potential for allergic reactions to sulfites and the need to control zinc levels would require careful consideration in any pharmaceutical application.

Conclusion

Zinc bisulfite is a compound with interesting chemical properties, primarily as a reducing agent. While there is a lack of comprehensive quantitative data on its thermodynamic properties and stability, its reactivity with acids and oxidizing agents is well-characterized in a qualitative sense. Its biological effects are largely inferred from the known roles of zinc and bisulfite ions, including the generation of reactive oxygen species through interaction with Cu,Zn-SOD and the modulation of key cellular signaling pathways. Further research is needed to fully elucidate the specific properties and potential applications of zinc bisulfite, particularly in the context of drug development where its dual nature as a source of both zinc and a reducing agent could be of significant interest.

References

- 1. Zinc bisulfite | H2O6S2Zn | CID 11960343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ZINC BISULFITE SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Zinc bisulfite (15457-98-4) for sale [vulcanchem.com]

- 4. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bisulfite and Zinc in Epigenetic Modifications: A Technical Guide

A Note on Terminology: Current scientific literature extensively details the use of sodium bisulfite for the analysis of DNA methylation, a key epigenetic modification. The term "zinc bisulfite" does not appear in established protocols for epigenetic analysis. This guide will focus on the well-documented role of sodium bisulfite in DNA methylation analysis and the essential role of the metallic element zinc in the enzymatic machinery that governs epigenetic modifications. It is plausible that the query "zinc bisulfite" is a conflation of these two distinct but important players in the field of epigenetics.

Introduction to Epigenetic Modifications

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in development, cellular differentiation, and disease. The most studied epigenetic marks include DNA methylation, histone modifications, and non-coding RNAs. Understanding these modifications is paramount for researchers in basic science and drug development.

Sodium Bisulfite Conversion for DNA Methylation Analysis

The "gold standard" for studying DNA methylation at single-base resolution is bisulfite sequencing.[1] This technique relies on the chemical treatment of DNA with sodium bisulfite, which deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) residues remain largely unaffected.[2] Subsequent PCR amplification converts uracil to thymine. By comparing the sequence of treated and untreated DNA, it is possible to determine the methylation status of every cytosine.

The Chemistry of Bisulfite Conversion

The conversion of cytosine to uracil by bisulfite treatment is a three-step chemical reaction:

-

Sulfonation: The bisulfite ion adds to the 5-6 double bond of cytosine, forming a cytosine-bisulfite derivative.

-

Hydrolytic Deamination: The resulting intermediate is susceptible to hydrolytic deamination, which removes the amino group at the C4 position, yielding a uracil-bisulfite derivative.

-

Desulfonation: Under alkaline conditions, the bisulfite group is removed from the uracil-bisulfite derivative, resulting in uracil.

5-methylcytosine is resistant to this conversion because the methyl group at the C5 position hinders the initial sulfonation step.

Experimental Workflow for Bisulfite Sequencing

The general workflow for whole-genome bisulfite sequencing (WGBS) involves several key steps.

Caption: A generalized workflow for Whole-Genome Bisulfite Sequencing (WGBS).

Detailed Experimental Protocol: Bisulfite Conversion of Genomic DNA

This protocol is a generalized representation. Specific kits and reagents may require modifications to this procedure.

Materials:

-

Purified genomic DNA (100 ng - 1 µg)

-

Sodium bisulfite solution

-

DNA purification columns or beads

-

Desulfonation buffer

-

Nuclease-free water

Protocol:

-

DNA Denaturation:

-

Incubate the DNA sample in a thermal cycler with a denaturation agent (often included in commercial kits) at a high temperature (e.g., 98°C) for 10 minutes. This separates the double-stranded DNA.

-

-

Bisulfite Conversion:

-

Add the sodium bisulfite conversion reagent to the denatured DNA.

-

Incubate the mixture in a thermal cycler under specific temperature cycles (e.g., alternating between 95°C and 60°C for several hours). These cycles facilitate the chemical conversion.

-

-

DNA Cleanup:

-

Bind the bisulfite-treated DNA to a purification column or magnetic beads.

-

Wash the bound DNA with wash buffers to remove bisulfite and other reagents.

-

-

Desulfonation:

-

Add the desulfonation buffer to the DNA while it is still bound to the column or beads.

-

Incubate at room temperature for 15-20 minutes. This step removes the sulfonate group from the uracil.

-

-

Final Purification:

-

Wash the DNA again with wash buffers.

-

Elute the purified, converted single-stranded DNA in nuclease-free water or elution buffer.

-

Quantitative Data from Bisulfite Sequencing

The primary quantitative output of a bisulfite sequencing experiment is the methylation level at each CpG site, which is calculated as the ratio of methylated reads to the total number of reads covering that site.

| Parameter | Description | Typical Values |

| Conversion Rate | The percentage of unmethylated cytosines successfully converted to thymines. | > 99% is considered high quality. |

| CpG Coverage | The average number of times each CpG site in the genome is sequenced. | 10-30x for robust analysis. |

| Methylation Level | The proportion of methylation at a specific CpG site, calculated as (Number of C reads) / (Number of C reads + Number of T reads). | Ranges from 0 (unmethylated) to 1 (fully methylated). |

The Role of Zinc in Epigenetic Regulation

Zinc is an essential trace element that plays a critical structural and catalytic role in a vast number of proteins, including many enzymes involved in epigenetic modifications.[3] Zinc does not directly modify epigenetic marks, but it is an indispensable cofactor for the enzymes that do.

Zinc-Dependent Enzymes in Epigenetics

Many of the key "writers," "erasers," and "readers" of the epigenetic code are zinc-dependent metalloproteins.

-

DNA Methyltransferases (DNMTs): These enzymes establish and maintain DNA methylation patterns. While the catalytic mechanism of methylation transfer from S-adenosyl methionine (SAM) does not directly involve zinc, the structural integrity and DNA binding activity of certain DNMTs are dependent on zinc finger domains.[3]

-

Histone Deacetylases (HDACs): A major class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Many HDACs are zinc-dependent enzymes that utilize a zinc ion in their active site to catalyze the deacetylation reaction.[4]

-

Histone Demethylases: Some families of histone demethylases, which remove methyl groups from histones, also require zinc for their catalytic activity.[4]

Zinc Finger Proteins as Epigenetic Readers

Zinc finger proteins are a large family of transcription factors that contain one or more zinc finger domains, which are structural motifs stabilized by a coordinated zinc ion.[3] These proteins can act as "readers" of the epigenetic state by binding to specific DNA sequences and recruiting other chromatin-modifying enzymes. The binding of these proteins can be influenced by the methylation status of the DNA.

Signaling Pathway: Zinc Homeostasis and Epigenetic Regulation

Dysregulation of zinc homeostasis can impact the activity of zinc-dependent epigenetic enzymes, leading to aberrant epigenetic landscapes, which are often observed in various diseases, including cancer.

Caption: The influence of zinc homeostasis on epigenetic regulatory enzymes.

Conclusion

While the term "zinc bisulfite" does not correspond to a recognized reagent in epigenetic studies, both sodium bisulfite and zinc are of fundamental importance to the field. Sodium bisulfite is the cornerstone of a powerful technique for mapping DNA methylation, providing invaluable insights into the epigenetic regulation of genomes. Zinc, in its biological role as an essential cofactor, is critical for the function of the enzymatic machinery that writes, erases, and reads epigenetic marks. A thorough understanding of both the chemical methods for epigenetic analysis and the biological roles of key ions like zinc is essential for researchers and professionals in the field of drug development and molecular biology.

References

An In-depth Technical Guide to the Synthesis and Structural Analysis of Zinc Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc bisulfite, with the chemical formula Zn(HSO₃)₂, is an inorganic compound of interest due to its reducing properties and its role as a source of both zinc and bisulfite ions.[1][2] This technical guide provides a comprehensive overview of the known synthesis methods for zinc bisulfite and discusses the challenges associated with its structural analysis. While detailed experimental protocols and extensive structural data are not widely available in peer-reviewed literature, this document consolidates the existing knowledge from various sources, including patents and industrial chemical databases. The guide outlines the primary synthetic routes and provides a framework for the logical workflow of its analysis, acknowledging the current gaps in the scientific literature.

Introduction

Zinc bisulfite is recognized for its applications as a reducing agent, preservative, and antioxidant, with uses in the food, pharmaceutical, and chemical manufacturing industries.[1][2] It is typically found as a white solid or in an aqueous solution.[1][3] The compound's utility stems from its ability to act as a reducing agent and to release sulfur dioxide upon reaction with acids.[2] Despite its industrial relevance, detailed academic studies on its synthesis and particularly its structural characterization are limited, presenting a challenge for researchers in the field.[2]

Synthesis of Zinc Bisulfite

Two primary methods for the synthesis of zinc bisulfite are documented: direct reaction and neutralization.

Direct Reaction Method

This method involves the reaction of a zinc source, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃), with sulfur dioxide (SO₂) in an aqueous medium.[1] The general chemical equations for these reactions are:

-

From Zinc Oxide: ZnO + 2SO₂ + H₂O → Zn(HSO₃)₂

-

From Zinc Carbonate: ZnCO₃ + 2SO₂ + H₂O → Zn(HSO₃)₂ + CO₂

A similar process is employed in the manufacturing of zinc sulfite, where zinc oxide or carbonate is reacted with sulfur dioxide and water.[4]

Neutralization Method

Zinc bisulfite can also be prepared through a neutralization reaction between a zinc salt, typically zinc sulfate (ZnSO₄), and a bisulfite salt, such as sodium bisulfite (NaHSO₃).[1] The reaction proceeds as follows:

-

ZnSO₄ + 2NaHSO₃ → Zn(HSO₃)₂ + Na₂SO₄[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of zinc bisulfite are scarce. The available information, primarily from patents and industrial sources, describes the general reaction schemes but lacks specifics on reaction conditions such as precise temperatures, pressures, concentrations, and purification techniques. For instance, a patent describing the production of zinc formaldehyde sulphoxylate mentions the formation of zinc bisulfite as an intermediate, which is then reduced with zinc dust.[5] Another patent focuses on the preparation of stable zinc hydrosulfite solutions by reacting reactive zinc with sulfur dioxide, highlighting the related chemistry.[6]

Structural Analysis

A thorough structural analysis of zinc bisulfite using modern analytical techniques is not well-documented in the scientific literature. While data for related compounds like zinc sulfite and zinc sulfate are available, specific crystallographic, spectroscopic, and thermal analysis data for zinc bisulfite are largely absent.

Crystallographic Analysis

There is a notable lack of published X-ray diffraction (XRD) data for zinc bisulfite. Consequently, detailed information on its crystal structure, including unit cell dimensions, space group, and atomic coordinates, is not available. This gap in the literature prevents a definitive description of the solid-state structure and the coordination environment of the zinc ion.

Spectroscopic Analysis

-

Infrared (IR) and Raman Spectroscopy: Specific IR and Raman spectra for zinc bisulfite are not found in the searched literature. For comparison, the IR spectrum of zinc sulfite is available in the NIST WebBook, but this is a different compound.[7] Spectroscopic studies of related compounds, such as the addition of sodium bisulfite to aldehydes, have been characterized by Raman spectroscopy, demonstrating the utility of this technique for studying bisulfite adducts.[8]

Thermal Analysis

Information on the thermal decomposition of zinc bisulfite is not explicitly detailed. Thermal analysis data for related compounds, such as zinc hydroxy-sulfate-hydrate minerals, show decomposition pathways involving dehydration, dehydroxylation, and the evolution of SO₂.[9][10] It can be inferred that zinc bisulfite would likely decompose upon heating to release sulfur dioxide and water, ultimately forming zinc oxide, but specific decomposition temperatures and intermediates are not documented.

Quantitative Data

Due to the limited availability of detailed research on zinc bisulfite, quantitative data regarding its synthesis and structural properties are not available for summarization in tables. This includes reaction yields, bond lengths, bond angles, and thermal decomposition temperatures. Research on the production of zinc hydrosulfite suggests reaction yields can range from 60% to 80%, but this is for a related, though distinct, compound.[11]

Mandatory Visualizations

Synthesis Pathways

The following diagrams illustrate the described synthesis routes for zinc bisulfite.

Caption: Synthesis pathways for zinc bisulfite.

Experimental Workflow for Analysis

The logical workflow for a comprehensive analysis of zinc bisulfite, should a pure sample be obtained, is depicted below.

Caption: Logical workflow for the structural analysis of zinc bisulfite.

Conclusion

This technical guide has summarized the currently available information on the synthesis and structural analysis of zinc bisulfite. While two primary synthesis routes are known, the scientific literature lacks detailed experimental protocols and comprehensive structural characterization data for this compound. The provided visualizations of the synthesis pathways and the logical analytical workflow are based on general chemical principles and data from related compounds. For researchers, scientists, and professionals in drug development, this guide highlights a significant gap in the understanding of a commercially relevant chemical. Further dedicated research is required to fully elucidate the properties of zinc bisulfite, which would be of considerable value to both academic and industrial communities.

References

- 1. Buy Zinc bisulfite | 15457-98-4 [smolecule.com]

- 2. Zinc bisulfite (15457-98-4) for sale [vulcanchem.com]

- 3. ZINC BISULFITE SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. expertmarketresearch.com [expertmarketresearch.com]

- 5. US3806527A - Process for the addition of bisulfite to unsaturated compounds - Google Patents [patents.google.com]

- 6. SID 518192494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. openpr.com [openpr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Zinc sulfite [webbook.nist.gov]

- 10. US3536445A - Method of preparing zinc hydrosulfite - Google Patents [patents.google.com]

- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

Unveiling the Early Industrial Applications of Zinc Bisulfite: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bisulfite (Zn(HSO₃)₂) is an inorganic compound that garnered interest in the late 19th and early 20th centuries primarily for its properties as a reducing agent and its utility in metallurgical processes. While extensive early research comparable to more common zinc salts like zinc sulfate is not widely documented, a review of historical technical literature reveals its specific application in the extraction and purification of zinc. This technical guide synthesizes the available information on the early research and discovery of zinc bisulfite applications, with a focus on its role in the "Bisulphite Process" for zinc extraction. The guide provides an overview of the process, available quantitative data, and reconstructed experimental protocols based on historical descriptions.

Core Applications: The Bisulphite Process for Zinc Extraction

Early 20th-century metallurgical practices sought efficient methods to extract zinc from its ores. One such method, known as the "Bisulphite Process," utilized the chemical properties of zinc bisulfite to separate zinc from other components of roasted ores. The process was notably employed by companies such as the British Metals Extraction Co. around 1913.

The fundamental principle of the Bisulphite Process involves the leaching of roasted zinc ore (primarily zinc oxide) with a solution of sulfurous acid (H₂SO₃). This reaction forms a soluble zinc bisulfite solution, leaving behind impurities. The subsequent heating of this solution causes the decomposition of zinc bisulfite, leading to the precipitation of solid zinc sulfite (ZnSO₃), which can then be calcined to produce purified zinc oxide.

Experimental Workflow of the Bisulphite Process

The following workflow has been reconstructed from early 20th-century descriptions of the process.

Quantitative Data and Experimental Protocols

Detailed quantitative data from the early 20th century is scarce. However, based on descriptions from the period, the following parameters and protocols can be inferred.

Table 1: Process Parameters of the Bisulphite Process (c. 1913)

| Parameter | Value / Description | Source |

| Feedstock | Pulverized, roasted zinc ore (calamine or sphalerite) | The Engineering and Mining Journal, 1913 |

| Leaching Agent | Aqueous solution of sulfurous anhydride (sulfurous acid) | The Engineering and Mining Journal, 1913 |

| Roasting Duration | Approximately 24 hours | The Engineering and Mining Journal, 1913 |

| Leaching Method | Counter-current flow in a specially designed tower | The Engineering and Mining Journal, 1913 |

| Zinc Extraction Efficiency | Nearly 90% of zinc extracted from the roasted ore | The Engineering and Mining Journal, 1913 |

| Precipitation Method | Heating the zinc bisulfite solution | The Engineering and Mining Journal, 1913 |

| Intermediate Product | Zinc monosulphite (ZnSO₃) precipitate | The Engineering and Mining Journal, 1913 |

| Final Product | Zinc oxide (ZnO) after calcination | The Engineering and Mining Journal, 1913 |

| Final Product Purity | Spelter produced from the oxide assayed at 99.85% zinc | The Engineering and Mining Journal, 1913 |

Reconstructed Experimental Protocols

1. Roasting of Zinc Ore:

-

Objective: To convert zinc sulfide (ZnS) or zinc carbonate (ZnCO₃) to zinc oxide (ZnO) and to produce sulfur dioxide (SO₂) gas for the leaching step.

-

Apparatus: Mechanical roasting furnace.

-

Procedure:

-

Pulverize the raw zinc ore.

-

Introduce the pulverized ore into a mechanical furnace.

-

Heat the ore in the presence of air for approximately 24 hours. The sulfur content of the ore can serve as a fuel source after initial heating.

-

Collect the resulting roasted ore (calcine), which is primarily zinc oxide.

-

Convey the sulfurous anhydride (SO₂) gas produced during roasting to the extraction towers.

-

2. Leaching of Roasted Ore (Formation of Zinc Bisulfite):

-

Objective: To selectively dissolve zinc oxide as soluble zinc bisulfite, leaving behind impurities.

-

Apparatus: A specially designed extraction tower.

-

Procedure:

-

Prepare a thin pulp by mixing a weighed amount of the roasted ore with a weighed amount of water.

-

Introduce this pulp at the top of the extraction tower.

-

Introduce the sulfurous anhydride gas from the roasting step at the bottom of the tower, creating a counter-current flow.

-

The agitation and intimate contact between the pulp and the gas within the tower facilitate the reaction: ZnO(s) + 2SO₂(aq) + H₂O(l) → Zn(HSO₃)₂(aq).

-

Collect the resulting solution of zinc bisulfite at the bottom of the tower.

-

Separate the insoluble residues, which contain impurities such as lead and silver compounds.

-

3. Precipitation of Zinc Monosulphite:

-

Objective: To recover the zinc from the bisulfite solution as a solid precipitate.

-

Apparatus: A heating apparatus.

-

Procedure:

-

Transfer the zinc bisulfite solution to a heating apparatus.

-

Heat the solution. The increase in temperature causes the decomposition of zinc bisulfite: Zn(HSO₃)₂(aq) → ZnSO₃(s) + SO₂(g) + H₂O(l).

-

Collect the precipitated zinc monosulphite.

-

4. Calcination of Zinc Monosulphite:

-

Objective: To convert the zinc monosulphite to the final product, zinc oxide.

-

Apparatus: A calcination furnace.

-

Procedure:

-

Dry the collected zinc monosulphite precipitate.

-

Heat the dried precipitate in a calcination furnace: ZnSO₃(s) → ZnO(s) + SO₂(g).

-

The resulting zinc oxide is then sent to spelter furnaces for the production of metallic zinc.

-

The sulfur dioxide gas evolved can be recycled back to the leaching towers.

-

Other Early Applications

While the Bisulphite Process in metallurgy is the most well-documented early application of zinc bisulfite, historical chemical texts, such as Dmitri Mendeleev's "The Principles of Chemistry," mention the use of a zinc bisulfite solution for the purification of zinc oxide. In this context, impure zinc oxide could be dissolved to form zinc bisulfite, filtered to remove insoluble contaminants, and then the solution would be evaporated and the residue ignited to yield a purer form of zinc oxide.

There is limited evidence of significant early research into the direct application of zinc bisulfite in drug development or as a therapeutic agent during this period. The medicinal applications of zinc compounds in the 19th and early 20th centuries primarily focused on other salts like zinc sulfate and zinc chloride for their antiseptic and astringent properties. Similarly, while sulfites were used as food preservatives, specific research on zinc bisulfite for this purpose is not prominent in the historical literature reviewed.

Conclusion

The early research and discovery surrounding zinc bisulfite were predominantly centered on its application in industrial chemistry, specifically in the hydrometallurgical extraction and purification of zinc. The "Bisulphite Process" stands out as a key, albeit not widely adopted, technology of the early 20th century that leveraged the unique solubility and decomposition properties of zinc bisulfite. While detailed quantitative experimental data from this era is not abundant, the procedural descriptions provide a clear framework for understanding this early application. Further research into historical chemical patents and more obscure industrial chemistry journals may yet reveal more nuanced details of its early use. For contemporary researchers, this historical context highlights the long-standing utility of fundamental chemical principles in the evolution of industrial processes.

The Interplay of Zinc and Bisulfite in DNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of epigenetic research and drug development is increasingly focused on the nuanced mechanisms that govern DNA methylation. Within this domain, the roles of both metal ions and chemical modifiers are of paramount importance. This technical guide provides an in-depth exploration of the theoretical and practical intersections between zinc, a vital biological cation, and bisulfite, a cornerstone chemical for methylation analysis. While the direct interaction of a singular "zinc bisulfite" compound with DNA is not a recognized or studied phenomenon, the independent and potential synergistic roles of zinc and bisulfite in DNA modification present a compelling area of study. This document will dissect the established functions of zinc in enzymatic DNA methylation and demethylation, provide a detailed overview of the bisulfite conversion process, and explore theoretical models of how zinc ions could modulate this critical analytical technique. By presenting quantitative data, detailed experimental protocols, and conceptual diagrams, this guide aims to equip researchers with a comprehensive understanding of these interconnected processes, fostering innovation in epigenetic analysis and therapeutic development.

Introduction to Zinc and Bisulfite in the Context of DNA

Zinc is an essential trace element that plays a critical structural and catalytic role in a vast number of cellular processes, including DNA synthesis, repair, and the regulation of gene expression.[1] Its significance in epigenetics is primarily linked to its function as a cofactor for enzymes that mediate DNA methylation.[2][3] Conversely, sodium bisulfite is a chemical compound widely used in molecular biology to investigate DNA methylation patterns.[4][5] The treatment of DNA with bisulfite results in the deamination of unmethylated cytosine residues to uracil, while methylated cytosines remain largely unreactive.[6][7] This differential conversion allows for the precise mapping of methylation sites through subsequent sequencing.

While "zinc bisulfite" (Zn(HSO₃)₂) is a known inorganic compound used primarily as a reducing agent in various industries, its direct application or interaction with DNA is not documented in the scientific literature.[8][9][10] Therefore, this guide will focus on the distinct but potentially related roles of zinc ions and bisulfite in the realm of DNA modification.

The Role of Zinc in DNA Methylation and Demethylation

Zinc ions are indispensable for the proper functioning of key enzymes involved in establishing and maintaining DNA methylation patterns.

Zinc-Dependent DNA Methyltransferases (DNMTs)

DNA methylation is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs), which transfer a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine. Several of these enzymes contain zinc-binding domains that are crucial for their catalytic activity and stability.[2][11] For instance, DNMT1, the maintenance methyltransferase, possesses a zinc-binding domain that aids in its recognition of hemimethylated DNA during replication.[11]

Zinc in the Folate-Mediated One-Carbon Metabolism

The synthesis of SAM, the universal methyl donor, is dependent on the folate-mediated one-carbon metabolism pathway. Several enzymes in this pathway, such as methionine synthase (MTR), are zinc-dependent.[11] Thus, zinc availability can indirectly influence the overall DNA methylation capacity of a cell.

The following diagram illustrates the central role of zinc in the DNA methylation pathway.

References

- 1. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 5. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy Zinc bisulfite | 15457-98-4 [smolecule.com]

- 9. Zinc bisulfite (15457-98-4) for sale [vulcanchem.com]

- 10. Zinc bisulfite | H2O6S2Zn | CID 11960343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Impact of Zinc on Chromatin Architecture: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of zinc in modulating chromatin structure. While the term "zinc bisulfite" does not correspond to a standard reagent or established mechanism in chromatin biology, this document will focus on the scientifically robust and extensively documented effects of the zinc ion (Zn²⁺) on the epigenome. Zinc is an essential metal ion that acts as a critical cofactor for a vast array of proteins that directly interact with and modify chromatin, thereby influencing its structure and function. This guide will detail these mechanisms, present relevant quantitative data, outline experimental protocols for investigation, and visualize the key pathways and processes involved.

The Central Role of Zinc in Epigenetic Regulation

Zinc ions are indispensable for maintaining the structural integrity and enzymatic activity of numerous proteins that govern the epigenetic landscape. Approximately 10% of the human proteome is predicted to bind zinc, and a significant fraction of these proteins are involved in chromatin dynamics.[1][2] The influence of zinc on chromatin can be broadly categorized into two main areas: its structural role in DNA-binding proteins and its catalytic role in chromatin-modifying enzymes.

Zinc Finger Proteins: Architects of the Genome

Zinc finger proteins (ZFPs) represent one of the most abundant classes of transcription factors in eukaryotes.[3][4][5] These proteins are characterized by the presence of one or more zinc finger domains, which are small protein motifs where a zinc ion is coordinated by cysteine and/or histidine residues.[5] This coordination is essential for stabilizing the fold of the domain, enabling it to recognize and bind to specific DNA sequences.[5]

ZFPs are critical for the three-dimensional organization of the genome.[6] For instance, the well-characterized ZFP, CCCTC-binding factor (CTCF), is an 11-zinc-finger protein that plays a pivotal role in organizing chromatin into distinct loops and domains.[7] The stability of these interactions is dependent on adequate zinc availability. Studies have shown that depletion of zinc can lead to increased mobility and decreased residence time of CTCF on DNA, suggesting a compromised ability to maintain chromatin architecture.[7] ZFPs can also recruit other proteins to specific genomic loci to either activate or repress gene expression, often by inducing changes in the local chromatin environment.

Zinc as a Catalytic Cofactor in Chromatin-Modifying Enzymes

Zinc ions are also essential for the catalytic function of several families of enzymes that write, erase, and read epigenetic marks on both DNA and histone proteins.[1][2]

-

DNA Methyltransferases (DNMTs): These enzymes are responsible for establishing and maintaining DNA methylation patterns. DNMTs contain zinc-binding domains that are crucial for their structural integrity and enzymatic activity.[2][8] Zinc signaling, mediated by transporters like ZIP13, has been shown to regulate DNMT1 activity.[8]

-

Histone Deacetylases (HDACs): Class I, II, and IV HDACs are zinc-dependent enzymes that remove acetyl groups from histone tails.[1][2] This activity generally leads to a more condensed chromatin state and transcriptional repression. The zinc ion in the active site of these HDACs is directly involved in the deacetylation reaction.

-

Histone Acetyltransferases (HATs): While the catalytic mechanism of HATs does not directly involve zinc, some HATs possess zinc finger domains that are necessary for their interaction with DNA.[2]

-

Histone Demethylases (HDMs): Certain families of histone demethylases, such as the KDM5 family, contain zinc finger domains that are essential for their function in removing methyl marks from histones.[8]

The intricate involvement of zinc in these fundamental epigenetic processes underscores its importance in maintaining a properly regulated chromatin structure.

Quantitative Analysis of Zinc's Effect on Chromatin

The cellular status of zinc has a profound impact on chromatin accessibility and transcription factor binding. Perturbations in the labile zinc pool, even for short durations, can lead to widespread changes in the epigenetic landscape.[7][9]

| Parameter Assessed | Experimental Condition | Key Findings | Reference |

| Chromatin Accessibility | Treatment of MCF10A cells with 30 µM ZnCl₂ for 30 minutes | Global changes in chromatin accessibility observed via ATAC-seq. | [9] |

| Chromatin Accessibility | Treatment of MCF10A cells with 50 µM TPA (a Zn²⁺ chelator) for 30 minutes | Global changes in chromatin accessibility observed via ATAC-seq. | [9] |

| Transcription Factor Motif Enrichment | Elevated intracellular Zn²⁺ | 449 transcription factor motifs showed differential enrichment in accessible chromatin regions. | [9] |

| Transcription Factor Motif Enrichment | Decreased intracellular Zn²⁺ (via TPA) | 322 transcription factor motifs showed differential enrichment in accessible chromatin regions. | [9] |

| CTCF Binding | Low Zn²⁺ conditions | Increased mobility and decreased residence time of CTCF on chromatin, suggesting reduced binding. | [7] |

| p53 Binding | Elevated intracellular Zn²⁺ | Reduced association of the p53 motif with open chromatin. | [7] |

| p53 Binding | Decreased intracellular Zn²⁺ (via TPA) | Enriched association of the p53 motif with open chromatin. | [7] |

Experimental Protocols for Studying Zinc's Effect on Chromatin

Investigating the influence of zinc on chromatin structure requires a combination of techniques to assess DNA methylation, histone modifications, and chromatin accessibility. Below are outlines of key experimental protocols.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a powerful method for identifying regions of open chromatin across the genome. This protocol is adapted for studying the effects of zinc perturbation.

Objective: To map genome-wide changes in chromatin accessibility in response to altered intracellular zinc concentrations.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MCF10A) to the desired confluency. Treat cells with a zinc source (e.g., 30 µM ZnCl₂) or a zinc chelator (e.g., 50 µM TPA) for a specified duration (e.g., 30 minutes).[9] A control group with no treatment should be included.

-

Cell Lysis and Transposition: Harvest and lyse the cells to isolate the nuclei. Immediately incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will cut and ligate adapters into accessible regions of the chromatin.

-

DNA Purification and Library Preparation: Purify the transposed DNA fragments. Amplify the library using PCR with indexed primers to allow for multiplexed sequencing.

-

Sequencing and Data Analysis: Sequence the prepared libraries on a high-throughput sequencing platform. Align the resulting reads to a reference genome. Identify peaks of read accumulation, which correspond to regions of open chromatin. Perform differential accessibility analysis between the zinc-treated, chelator-treated, and control groups. Transcription factor footprinting analysis can be used to infer changes in protein-DNA binding.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to determine the genome-wide binding sites of a specific protein of interest, such as a transcription factor (e.g., CTCF, p53) or to map the location of a specific histone modification.

Objective: To identify how zinc status affects the genomic binding of a specific zinc-dependent protein or the distribution of a histone mark.

Methodology:

-

Cell Culture and Cross-linking: Treat cultured cells with varying zinc concentrations as described for ATAC-seq. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.[10]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[10]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-CTCF antibody). Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

-

Data Analysis: Align reads to a reference genome and use peak-calling algorithms to identify regions of enrichment. Compare the binding profiles between different zinc treatment conditions.

Bisulfite Sequencing for DNA Methylation Analysis

While there is no "zinc bisulfite," sodium bisulfite sequencing is the gold standard for single-nucleotide resolution mapping of DNA methylation. This method can be used to investigate if zinc-induced changes in DNMT activity lead to altered methylation patterns.

Objective: To determine if changes in zinc concentration affect genome-wide or targeted DNA methylation patterns.

Methodology:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from cells treated with different zinc concentrations.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.[11][12]

-

Library Preparation and Sequencing: For whole-genome bisulfite sequencing (WGBS), prepare a sequencing library from the bisulfite-converted DNA. For targeted analysis, use PCR to amplify specific regions of interest. Sequence the libraries.

-

Data Analysis: Align the sequencing reads to a reference genome, computationally distinguishing between cytosines that were originally methylated (read as C) and those that were unmethylated (read as T). Calculate methylation levels at individual CpG sites and identify differentially methylated regions (DMRs) between treatment conditions.

Visualizing Zinc-Related Chromatin Signaling and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in zinc-related chromatin modulation.

Caption: Signaling pathway of zinc's influence on chromatin structure.

Caption: Experimental workflow for ATAC-seq analysis.

Conclusion and Future Directions

Zinc is a pivotal player in the regulation of chromatin structure, acting through a variety of direct and indirect mechanisms. Its roles as a structural component of zinc finger proteins and as a catalytic cofactor for numerous chromatin-modifying enzymes place it at the center of epigenetic control. Understanding how fluctuations in zinc availability impact the epigenome is crucial for researchers in basic science and for professionals in drug development, as dysregulation of zinc homeostasis is implicated in various diseases, including cancer. Future research should focus on elucidating the precise dynamics of zinc exchange with nuclear proteins in real-time and exploring the therapeutic potential of targeting zinc-dependent epigenetic pathways. The experimental frameworks outlined in this guide provide a robust starting point for such investigations.

References

- 1. Zinc Metalloproteins in Epigenetics and Their Crosstalk | MDPI [mdpi.com]

- 2. Zinc and Its Transporters in Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. A feel for the template: zinc finger protein transcription factors and chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Zinc finger proteins: guardians of genome stability [frontiersin.org]

- 6. Zinc finger proteins and the 3D organization of chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular zinc status alters chromatin accessibility and binding of p53 to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Cellular zinc status alters chromatin accessibility and binding of transcription factor p53 to genomic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined chromatin immunopreciptation and bisulfite methylation sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 12. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Interplay of Zinc and Nucleic Acid Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of nucleic acid modifications, a cornerstone of epigenetic research, offers profound insights into gene regulation, cellular differentiation, and disease pathogenesis. While sodium bisulfite has been the gold standard for the detection of 5-methylcytosine (5mC) in DNA, the query into "zinc bisulfite" for novel nucleic acid modifications prompts a crucial clarification. Currently, the scientific literature does not support the use of zinc bisulfite as a direct reagent for nucleic acid modification in a manner analogous to sodium bisulfite. However, the role of the elemental metal zinc in the landscape of DNA and RNA modification is a pivotal and intensely studied area.

This technical guide clarifies the established methodologies for bisulfite sequencing and explores the critical biological role of zinc in maintaining genomic stability and influencing DNA methylation patterns. We provide detailed experimental protocols for standard bisulfite sequencing, present quantitative data from representative studies, and visualize key cellular and experimental workflows. This document serves as an in-depth resource for researchers investigating the intricate relationship between zinc homeostasis and epigenetic regulation.

Clarification: Zinc Bisulfite vs. Sodium Bisulfite in Nucleic Acid Modification

A comprehensive review of current molecular biology literature and chemical databases indicates that zinc bisulfite (Zn(HSO₃)₂) is not a reagent utilized for the chemical modification of nucleic acids for sequencing-based analysis . The established and widely used reagent for this purpose is sodium bisulfite (NaHSO₃) .[1][2] The chemical reaction initiated by sodium bisulfite selectively deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine remains largely unreactive.[2][3] This chemical differentiation is the foundation of bisulfite sequencing for mapping DNA methylation.

The initial interest in "zinc bisulfite" may stem from a conflation with studies on the DNA methylation status of zinc finger genes , which are a class of genes frequently analyzed using standard sodium bisulfite sequencing techniques.[4][5]

The Biological Significance of Zinc in DNA Methylation and Genomic Integrity

Zinc is an essential trace element that plays a multifaceted role in cellular processes, including the regulation of epigenetic modifications.[6] It is a critical cofactor for numerous enzymes, including those central to the DNA methylation machinery.

Key Roles of Zinc:

-

Cofactor for DNA Methyltransferases (DNMTs): DNMTs, the enzymes responsible for establishing and maintaining DNA methylation patterns, are zinc-dependent enzymes.[7] Zinc ions are integral to the structural integrity and catalytic activity of these enzymes.

-

One-Carbon Metabolism: Zinc is a cofactor for enzymes in the folate-methionine cycle, such as methionine synthase.[8] This cycle is responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including DNA and histone methylation.[7]

-

Genomic Stability: Zinc is essential for the function of various proteins involved in DNA repair and antioxidant defense, thereby protecting the genome from damage that could alter methylation patterns.[6]

Dysregulation of zinc homeostasis has been linked to aberrant DNA methylation, which in turn is associated with various diseases, including cancer.[7][8] Studies have shown that zinc levels can influence the methylation status of specific genes.[8]

Signaling Pathway: Zinc's Influence on DNA Methylation

Caption: Zinc's role as a cofactor in one-carbon metabolism and for DNMTs.

Quantitative Data in Bisulfite Sequencing Analysis

The output of bisulfite sequencing is quantitative, allowing for the determination of the methylation level at single-nucleotide resolution. This is typically expressed as a percentage of methylation for a given CpG site.

Table 1: Representative Quantitative Data from Targeted Bisulfite Sequencing of Zinc Finger Genes in Colorectal Cancer (CRC)

| Gene | Sample Type | Mean Methylation (%) | Standard Deviation | p-value |

| ZNF132 | CRC Tumor | 75.3 | 15.2 | < 0.001 |

| Normal Tissue | 12.8 | 5.1 | ||

| ESR1 | CRC Tumor | 68.9 | 18.5 | < 0.001 |

| Normal Tissue | 9.5 | 4.3 | ||

| SEPT9 | CRC Tumor | 71.2 | 16.8 | < 0.001 |

| Normal Tissue | 15.1 | 6.2 |

Data is illustrative and compiled based on findings reported in studies such as those analyzing zinc finger gene methylation in cancer.[4]

Experimental Protocols for Nucleic Acid Modification Analysis

The following is a generalized protocol for whole-genome bisulfite sequencing (WGBS), the gold standard for DNA methylation analysis.[9]

Protocol: Whole-Genome Bisulfite Sequencing (WGBS)

1. DNA Extraction and Fragmentation:

-

Extract high-quality genomic DNA from the sample of interest.

-

Fragment the DNA to the desired size range for sequencing (e.g., 200-500 bp) using sonication or enzymatic methods.

2. Library Preparation (Pre-Bisulfite Method):

-

End Repair: Repair the ends of the fragmented DNA to create blunt ends.

-

A-tailing: Add a single 'A' nucleotide to the 3' ends of the DNA fragments.

-

Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments. These adapters contain 5-methylcytosine instead of cytosine to protect them from bisulfite conversion.

3. Bisulfite Conversion:

-

Denature the adapter-ligated DNA into single strands.

-

Treat the single-stranded DNA with a sodium bisulfite solution under specific temperature and pH conditions. This reaction converts unmethylated cytosines to uracils.[10]

-

Reaction Conditions: Typically, this involves incubation at a specific temperature (e.g., 50-70°C) for several hours.[11] The exact conditions can be optimized and vary between commercial kits.[12]

-

Desulphonation: After conversion, the DNA is desulphonated by raising the pH, which removes the sulfonate group and completes the conversion of the intermediate to uracil.[10]

-

Purify the bisulfite-converted DNA.

4. PCR Amplification:

-

Amplify the bisulfite-converted library using a high-fidelity polymerase that can read uracil as thymine.

-

This step enriches the library for sequencing.

5. Sequencing and Data Analysis:

-

Sequence the amplified library on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome. Specialized alignment software is required to account for the C-to-T conversion.

-

Quantify the methylation level at each CpG site by comparing the number of reads with a 'C' (methylated) to the total number of reads covering that site ('C' + 'T').

Experimental Workflow: Whole-Genome Bisulfite Sequencing

Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).

Conclusion and Future Directions

While "zinc bisulfite" is not a reagent for nucleic acid modification, the biological role of zinc in the epigenome is a critical area of research. Understanding how zinc levels impact DNA methylation through its interaction with key enzymes like DNMTs provides a valuable avenue for therapeutic development and disease diagnostics. The established methods of sodium bisulfite sequencing remain the primary tool for investigating these epigenetic changes at high resolution. Future research will likely focus on developing more sensitive and less DNA-damaging methods for methylation analysis and further elucidating the complex interplay between metal ion homeostasis and the epigenetic landscape.

References

- 1. Progress in the bisulfite modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of bisulfite-mediated cytosine conversion to uracil, the key reaction for DNA methylation analysis — A personal account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 4. Targeted Bisulfite Sequencing Reveals DNA Methylation Changes in Zinc Finger Family Genes Associated With KRAS Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Bisulfite Sequencing Reveals DNA Methylation Changes in Zinc Finger Family Genes Associated With KRAS Mutated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of zinc in genomic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Association of zinc level with DNA methylation and its consequences: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of whole-genome bisulfite sequencing library preparation strategies identifies sources of biases affecting DNA methylation data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA methylation analysis: speedup of bisulfite-mediated deamination of cytosine in the genomic sequencing procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Evaluation of Commercial Bisulfite-Based DNA Methylation Kits and Development of an Alternative Protocol With Improved Conversion Performance - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Zinc Proteome: A Technical Guide to the Potential of Bisulfite in Studying Zinc Finger Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc finger proteins (ZFPs) represent a vast and functionally diverse class of proteins, playing critical roles in gene regulation, DNA repair, and signaling. The structural integrity and function of these proteins are critically dependent on the coordination of zinc ions by cysteine and histidine residues. Consequently, agents that can selectively disrupt this coordination are invaluable tools for studying ZFP structure, function, and for the development of novel therapeutics. This technical guide explores the untapped potential of bisulfite as a chemical probe to induce zinc ejection from ZFPs through the S-sulfonation of coordinating cysteine residues. Drawing parallels with established zinc-ejecting agents and based on the known reactivity of bisulfite with thiols, we provide a theoretical framework and detailed, albeit prospective, experimental protocols for the use of bisulfite in this context. This document aims to equip researchers with the foundational knowledge to investigate bisulfite as a novel tool in the study of zinc finger proteomics and drug discovery.

Introduction: The Challenge of Studying Zinc Finger Proteins

Zinc finger proteins are characterized by the presence of one or more zinc finger domains, small protein motifs in which a zinc ion is tetrahedrally coordinated by a combination of cysteine and histidine residues. This coordination is essential for the proper folding of the domain and its ability to bind to specific DNA, RNA, or protein targets[1][2]. The lability of the zinc ion and the reactivity of the coordinating cysteine residues present both a challenge and an opportunity for researchers.

The targeted ejection of zinc is a powerful strategy to unfold these domains, allowing for the study of protein folding pathways, the functional consequences of unfolding, and the development of inhibitory molecules[3][4]. Several compounds, including selenium-containing molecules and disulfiram, are known to induce zinc release by modifying the cysteine thiolates[4]. This guide proposes that bisulfite (HSO₃⁻), a readily available and well-characterized chemical, holds similar potential.

The Core Principle: Bisulfite-Mediated Zinc Ejection

The central hypothesis of this guide is that bisulfite can induce the ejection of zinc from zinc finger domains by chemically modifying the coordinating cysteine residues. The proposed mechanism involves the nucleophilic addition of bisulfite to the cysteine thiol group, resulting in the formation of an S-sulfonate (Cys-S-SO₃⁻).

This modification would alter the electronic properties and steric bulk of the cysteine side chain, disrupting its ability to coordinate the zinc ion. The loss of one or more coordinating ligands would destabilize the zinc finger domain, leading to the release of the zinc ion and the unfolding of the protein domain.

Experimental Protocols

The following sections provide detailed, prospective protocols for investigating the effects of bisulfite on zinc finger proteins. These protocols are based on standard biochemical and biophysical techniques used to study protein structure and function.

Preparation of Reagents

-

Zinc Finger Protein: The ZFP of interest should be expressed and purified to homogeneity. Ensure the protein is in a zinc-bound, folded state. A buffer such as 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, supplemented with 10 µM ZnCl₂ is a suitable starting point.

-

Sodium Bisulfite Stock Solution: Prepare a fresh 1 M stock solution of sodium bisulfite (NaHSO₃) in nuclease-free water. The pH of this solution will be acidic. For experiments, the pH should be adjusted to the desired reaction pH (e.g., 7.4) with NaOH immediately before use.

Protocol 1: Monitoring Zinc Ejection using a Fluorescent Zinc Sensor

This protocol uses a fluorescent dye that specifically binds to free zinc ions to quantify their release from the ZFP upon bisulfite treatment.

Materials:

-

Purified zinc finger protein

-

Fluorescent zinc sensor (e.g., FluoZin™-3, Zincon)

-

Sodium bisulfite solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Fluorometer

Methodology:

-

Prepare a reaction mixture containing the ZFP (e.g., 1-10 µM) and the fluorescent zinc sensor (concentration as per manufacturer's instructions) in the reaction buffer.

-

Allow the mixture to equilibrate and measure the baseline fluorescence.

-

Initiate the reaction by adding aliquots of the pH-adjusted sodium bisulfite stock solution to achieve a range of final concentrations (e.g., 1 mM to 100 mM).

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen sensor.

-

As a positive control, treat the ZFP with a strong chelator like EDTA to determine the fluorescence signal corresponding to 100% zinc release.

Protocol 2: Analysis of Cysteine Modification by Mass Spectrometry

This protocol uses electrospray ionization mass spectrometry (ESI-MS) to directly observe the modification of the ZFP by bisulfite and the loss of the zinc ion.

Materials:

-

Purified zinc finger protein

-

Sodium bisulfite solution

-

Reaction buffer

-

ESI-MS instrument

Methodology:

-

Incubate the ZFP (e.g., 10-20 µM) with varying concentrations of pH-adjusted sodium bisulfite for a defined period (e.g., 30-60 minutes) at room temperature.

-

Desalt the samples using a suitable method (e.g., C4 ZipTip) to remove excess bisulfite and buffer components.

-

Analyze the samples by ESI-MS under both native and denaturing conditions.

-

Native MS: Will show the loss of the zinc-bound protein peak and the appearance of the apo-protein peak.

-

Denaturing MS: Will allow for the precise mass determination of the modified protein. An increase in mass of 80 Da for each S-sulfonation event is expected (SO₃).

-

-

For more detailed analysis, the bisulfite-treated protein can be subjected to tryptic digestion followed by LC-MS/MS to identify the specific cysteine residues that have been modified.

Protocol 3: Assessing Structural Changes by Circular Dichroism (CD) Spectroscopy

This protocol uses CD spectroscopy to monitor changes in the secondary structure of the ZFP, which are indicative of unfolding upon zinc ejection.

Materials:

-

Purified zinc finger protein

-

Sodium bisulfite solution

-

Reaction buffer

-

CD spectropolarimeter

Methodology:

-

Record a baseline far-UV CD spectrum (e.g., 190-260 nm) of the native, folded ZFP in the reaction buffer. The spectrum should be characteristic of the protein's secondary structure (e.g., ββα fold for classical C₂H₂ zinc fingers).

-

Titrate increasing concentrations of pH-adjusted sodium bisulfite into the protein sample.

-

Record a CD spectrum after each addition and equilibration.

-

Observe the changes in the CD signal, particularly the loss of characteristic spectral features, which indicates a loss of secondary structure and protein unfolding.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Quantitative Analysis of Bisulfite-Induced Zinc Ejection

| Bisulfite Concentration (mM) | Zinc Released (%) | Rate of Zinc Release (RFU/min) |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| EDTA (Control) | 100 |

Table 2: Mass Spectrometry Analysis of ZFP Modification

| Bisulfite Concentration (mM) | Observed Mass (Da) | Mass Shift (Da) | Number of Modifications |

| 0 (Native) | 0 | 0 | |

| 10 | |||

| 50 | |||

| 100 |

Theoretical Mass Shift per S-sulfonation = +80.0 Da

Table 3: Circular Dichroism Analysis of ZFP Unfolding

| Bisulfite Concentration (mM) | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | % Unfolding |

| 0 | 0 | |

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Potential Applications in Research and Drug Development

The use of bisulfite as a tool to study ZFPs opens up several avenues of investigation:

-

Probing Structure-Function Relationships: By selectively modifying cysteine residues and observing the functional consequences (e.g., loss of DNA binding), researchers can gain insights into the role of individual zinc finger domains.

-

Drug Discovery: ZFPs are attractive drug targets. Bisulfite could be used in screening assays to identify small molecules that protect the zinc finger from modification, indicating that they bind to and stabilize the domain.

-

Understanding Redox Regulation: The S-sulfonation of cysteine is a reversible post-translational modification that can occur in vivo. Studying the effects of bisulfite in vitro may provide insights into how ZFPs are regulated by cellular redox state.

Conclusion and Future Outlook

While the direct application of bisulfite to induce zinc ejection from zinc finger proteins is a novel proposal, it is grounded in the fundamental principles of thiol chemistry and the known structural vulnerabilities of these protein domains. The experimental protocols outlined in this guide provide a clear roadmap for researchers to validate this approach. Successful implementation would add a simple, cost-effective, and powerful tool to the repertoire of techniques available for studying the vast and important family of zinc finger proteins. Future work should focus on determining the specificity of bisulfite for different classes of zinc fingers and exploring the potential for reversing the S-sulfonation to study protein refolding.

References

- 1. Zinc finger proteins: new insights into structural and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epigenie.com [epigenie.com]

- 3. Anti-HIV agents that selectively target retroviral nucleocapsid protein zinc fingers without affecting cellular zinc finger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of inhibition of zinc-finger transcription factors by selenium compounds ebselen and selenite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Epigenetic Analysis: A Technical Guide to Bisulfite Conversion Chemistry

For Researchers, Scientists, and Drug Development Professionals

The ability to accurately decipher the epigenetic landscape is paramount in understanding gene regulation, cellular differentiation, and the pathogenesis of complex diseases such as cancer. Among the powerful tools available for this purpose, bisulfite sequencing stands as the gold standard for analyzing DNA methylation at single-nucleotide resolution.[1] This in-depth technical guide delves into the foundational principles of bisulfite conversion chemistry, providing a comprehensive resource for researchers and professionals in the life sciences.

The Chemical Core: Unraveling the Bisulfite Reaction

At its heart, bisulfite conversion is a chemical method that leverages the differential reactivity of cytosine and its methylated form, 5-methylcytosine (5mC), to sodium bisulfite.[2] This process effectively translates epigenetic information into a genetic sequence that can be read by standard DNA sequencing technologies. The entire conversion is a three-step chemical process: sulfonation, deamination, and desulfonation.[3]

The Three-Step Reaction

-

Sulfonation: The process begins with the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the C6 carbon of the cytosine ring, leading to the formation of a sulfonated cytosine intermediate.[4] This reaction is crucial as it sets the stage for the subsequent deamination step.[4]

-

Deamination: The sulfonated cytosine intermediate then undergoes hydrolytic deamination, where the amino group at the C4 position is removed, resulting in a sulfonated uracil.[4] Critically, the methyl group on 5-methylcytosine protects it from this deamination process, leaving it largely unchanged.[4]

-

Desulfonation: The final step involves the removal of the sulfonate group under alkaline conditions, which regenerates the double bond in the pyrimidine ring and yields uracil.[3][5]

Following this conversion, unmethylated cytosines are read as uracils, which are subsequently replaced by thymines during PCR amplification.[6] In contrast, 5-methylcytosines remain as cytosines, allowing for the precise identification of methylated sites in the DNA sequence.[6]

Key Experimental Parameters and Protocols

The success of bisulfite conversion hinges on the careful optimization of several experimental parameters. Incomplete conversion can lead to false-positive methylation signals, while excessive DNA degradation can result in the loss of genetic material.[7][8]

Critical Factors Influencing Bisulfite Conversion

-

DNA Denaturation: Bisulfite ions can only react with single-stranded DNA.[6] Therefore, complete denaturation of the genomic DNA is a critical prerequisite for efficient conversion.[6][9] This is typically achieved through chemical treatment (e.g., NaOH) or heat.[9][10] Incomplete denaturation can shield cytosines within double-stranded regions, leading to incomplete conversion.[11]

-

Temperature and Incubation Time: The kinetics of the conversion reaction are highly dependent on temperature and incubation time.[12] Higher temperatures can accelerate the reaction but also increase the rate of DNA degradation.[9][13] Protocols often involve a balance, with incubation at elevated temperatures (e.g., 50-55°C) for several hours.[5][10] Some protocols utilize thermal cycling to repeatedly denature the DNA throughout the incubation.[12]

-

Bisulfite Concentration: The concentration of sodium bisulfite is another key factor. While a high concentration is necessary to drive the reaction forward, excessively high concentrations at low pH can contribute to DNA degradation.[9]

-

pH: The sulfonation and deamination reactions occur under acidic conditions.[11][14] The subsequent desulfonation step requires an alkaline environment.[5]

A Generalized Experimental Protocol

While numerous commercial kits offer streamlined workflows, a foundational understanding of the "homebrew" method provides valuable insight. The core steps are as follows:[5]

-

DNA Denaturation: Incubate the purified genomic DNA with NaOH.[10]

-

Sulfonation and Deamination: Add a freshly prepared solution of sodium bisulfite and hydroquinone (an antioxidant) at an acidic pH. Incubate the mixture at an elevated temperature (e.g., 55°C) for an extended period (e.g., 16 hours), often with thermal cycling.[10]

-

Purification/Desalting: Remove the bisulfite solution, typically using a DNA purification column.[5]

-

Desulfonation: Add NaOH to the purified DNA to facilitate the removal of the sulfonate groups.[10]

-

Final Purification: Purify the converted DNA to remove salts and other reagents. The resulting single-stranded DNA is then ready for downstream applications like PCR and sequencing.[10]

Data Presentation: Performance of Commercial Kits

A variety of commercial kits are available for bisulfite conversion, each with its own proprietary reagents and protocols. The performance of these kits can vary in terms of conversion efficiency and DNA recovery. Below is a summary of quantitative data from comparative studies.

Table 1: Comparison of Bisulfite Conversion Kit Efficiency

| Kit Name | Manufacturer | Conversion Efficiency (%) | Reference |

| Premium Bisulfite kit | Diagenode | 99.0 | [13][15] |

| MethylEdge Bisulfite Conversion System | Promega | 99.8 | [13][15] |

| EpiTect Bisulfite kit | Qiagen | 98.4 | [13][15] |